molecular formula C8H5BrIN B1380607 2-(2-Bromo-5-iodophenyl)acetonitrile CAS No. 1261517-16-1

2-(2-Bromo-5-iodophenyl)acetonitrile

Cat. No. B1380607
CAS RN: 1261517-16-1
M. Wt: 321.94 g/mol
InChI Key: AQDIWSKWPCISPD-UHFFFAOYSA-N
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Description

“2-(2-Bromo-5-iodophenyl)acetonitrile” is an organic compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 . It is also known as 2-Bromo-5-iodobenzyl cyanide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored at ambient temperature .

Scientific Research Applications

Nucleophilic Substitution and Ligand Coupling

Research into the reaction dynamics of similar halogenated compounds, such as the study by Okuyama et al. (1997), offers insights into nucleophilic substitution mechanisms involving iodonium salts. This research has implications for understanding the reactivity of compounds like 2-(2-Bromo-5-iodophenyl)acetonitrile, particularly in ligand coupling reactions that are pivotal in synthetic organic chemistry (Okuyama et al., 1997).

Crystal Structure and Molecular Interaction

The crystallographic study on 2-bromobenzaldehyde cyanohydrin by Betz et al. (2007) provides a foundation for understanding the structural characteristics and intermolecular interactions that could be expected in similar bromo-iodophenyl compounds. Such studies are crucial for the development of new materials and the design of molecular devices, offering a framework for predicting how this compound might interact in solid-state forms (Betz et al., 2007).

Palladium-Catalyzed Reactions

Yu et al. (2017) explored the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles, which shares a part of its structure with this compound. This research highlights the compound's potential as a precursor in constructing complex organic frameworks, such as indole skeletons, through catalytic processes. The study underscores the significance of halogen substituents in facilitating further synthetic elaborations, which is directly relevant to the utility of bromo- and iodo- phenyl motifs (Yu et al., 2017).

High-Temperature Reactions

The investigation of high-temperature reactions involving halogenated acetonitrile compounds by Polivin et al. (1990) provides valuable insights into the thermal stability and reactivity of this compound under elevated temperatures. This research is essential for applications that require thermal processing or that involve high-temperature conditions, contributing to our understanding of the compound's behavior in various synthetic contexts (Polivin et al., 1990).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements associated with it are H301, H312+H332, H315, and H319 . The precautionary statements are P271, P260, and P280 .

properties

IUPAC Name

2-(2-bromo-5-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIWSKWPCISPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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